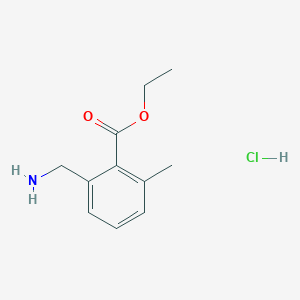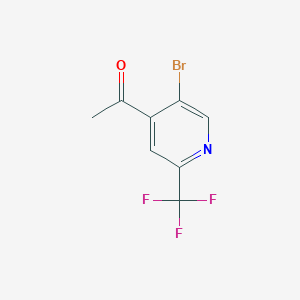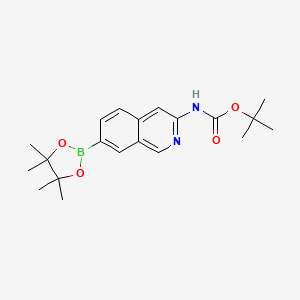
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of both fluorine and chlorine atoms in the molecule imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of a pyridine derivative followed by fluorination and trifluoromethylation. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride in the presence of anhydrous sodium carbonate under light irradiation to introduce the chloromethyl group . Subsequent fluorination and trifluoromethylation steps are carried out using appropriate fluorinating agents and trifluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further improves the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2-Chloro-5-(chloromethyl)pyridine
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct physicochemical properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C7H5Cl2F4N |
|---|---|
Molekulargewicht |
250.02 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4ClF4N.ClH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H |
InChI-Schlüssel |
RKKCJNGVGPAFFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)CCl)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



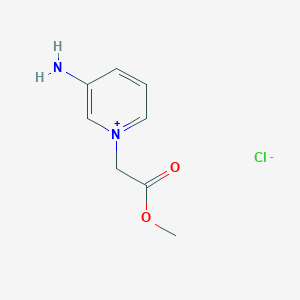
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
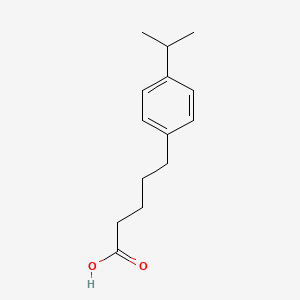
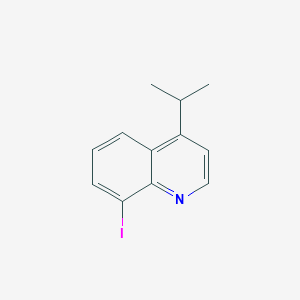
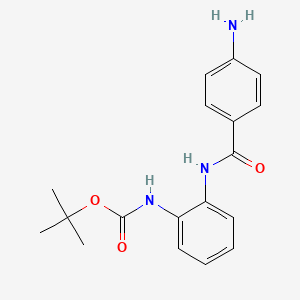
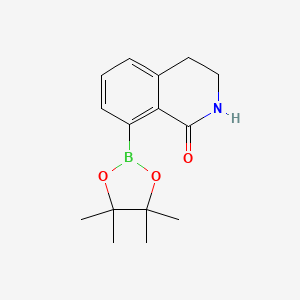

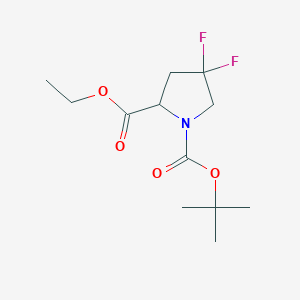
![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
